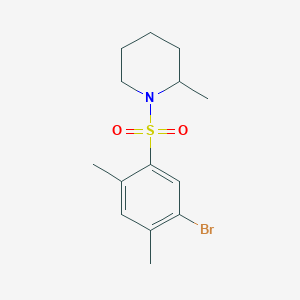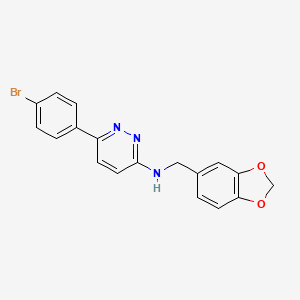amine](/img/structure/B12182923.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-furylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with dimethyl and pentyloxy groups, and a furylmethyl amine moiety.
Preparation Methods
The synthesis of (4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the sulfonyl chloride intermediate. This intermediate is then reacted with the appropriate amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols
Scientific Research Applications
(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine can be compared to other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A widely used antibiotic.
Sulfadiazine: Another antibiotic with a broader spectrum of activity. The uniqueness of (4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine lies in its specific substitutions on the phenyl ring and the presence of the furylmethyl amine moiety, which may confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C18H25NO4S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4,5-dimethyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C18H25NO4S/c1-4-5-6-9-23-17-11-14(2)15(3)12-18(17)24(20,21)19-13-16-8-7-10-22-16/h7-8,10-12,19H,4-6,9,13H2,1-3H3 |
InChI Key |
RFQDVIQOFCELEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-Fluorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12182842.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12182855.png)
![1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B12182880.png)
![9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12182881.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12182882.png)
![6-({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B12182883.png)

![2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12182893.png)
![N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12182901.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182928.png)
![4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B12182935.png)

